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Compound of Interest

Compound Name: Pomarose

Cat. No.: B12675126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pomarose, chemically known as (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one, is a synthetic,

high-impact odorant patented by Givaudan.[1] It does not occur in nature and is highly valued

in the fragrance industry for its powerful and complex fruity-rose aroma with nuances of apple,

plum, and raisin.[1] The desirable olfactory properties of Pomarose are almost entirely

attributed to its (2E,5Z)-stereoisomer. The (2E,5E)-isomer is significantly less detectable by the

human nose.[1] This document provides detailed protocols for the stereoselective synthesis of

Pomarose, based on established chemical transformations. While Pomarose is primarily used

as a fragrance, understanding its synthesis and stereochemistry is valuable for chemists

working on the synthesis of complex natural and unnatural products. Furthermore, the

principles of its interaction with olfactory receptors can provide insights for researchers in

sensory sciences and drug development targeting G-protein coupled receptors.

Synthetic Strategy Overview
The stereoselective synthesis of Pomarose is achieved through a two-step sequence. The first

key step involves the boron trifluoride-catalyzed addition of methyl isopropyl ketone to 1-

ethoxyprop-1-yne to create a key intermediate, ethyl 2,3,4-trimethylpent-2-enoate. The second

key step is a Grignard reaction of this intermediate with propen-1-ylmagnesium bromide, which

after in situ enolization, yields Pomarose.[1]
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Diagram 1: Overall Synthetic Workflow for Pomarose

Step 1: Intermediate Synthesis

Step 2: Grignard Reaction & Pomarose Formation
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Caption: A high-level overview of the two-step synthesis of Pomarose.

Experimental Protocols
Step 1: Synthesis of Ethyl 2,3,4-trimethylpent-2-enoate
This procedure details the boron trifluoride-catalyzed addition reaction to form the key ester

intermediate.

Materials:

Methyl isopropyl ketone

1-Ethoxyprop-1-yne

Boron trifluoride etherate (BF₃·OEt₂)
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Anhydrous diethyl ether or tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, dissolve methyl isopropyl ketone (1.0 eq) in anhydrous

diethyl ether.

Cool the solution to 0 °C in an ice bath.

Slowly add boron trifluoride etherate (1.1 eq) dropwise to the stirred solution.

To the dropping funnel, add a solution of 1-ethoxyprop-1-yne (1.0 eq) in anhydrous diethyl

ether.

Add the 1-ethoxyprop-1-yne solution dropwise to the reaction mixture over 30 minutes,

maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then

warm to room temperature and stir for 2 hours.

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until

gas evolution ceases.

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether

(3 x 50 mL).

Combine the organic layers and wash with brine, then dry over anhydrous magnesium

sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure.
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Purify the crude product by vacuum distillation to yield ethyl 2,3,4-trimethylpent-2-enoate.

Step 2: Synthesis of (2E,5Z)-5,6,7-Trimethylocta-2,5-
dien-4-one (Pomarose)
This protocol outlines the Grignard reaction to produce the final Pomarose product.

Materials:

Ethyl 2,3,4-trimethylpent-2-enoate

Propen-1-ylmagnesium bromide (2.0 M solution in THF)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride solution

Diethyl ether

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, dissolve ethyl 2,3,4-trimethylpent-2-enoate (1.0 eq) in

anhydrous THF.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add propen-1-ylmagnesium bromide solution (1.2 eq) dropwise to the stirred solution,

maintaining the temperature below -70 °C.

After the addition is complete, allow the reaction to stir at -78 °C for 2 hours.

Remove the cooling bath and allow the reaction to warm to room temperature and stir for an

additional 1 hour.
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Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether

(3 x 50 mL).

Combine the organic layers and wash with brine, then dry over anhydrous magnesium

sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford Pomarose
as a mixture of (2E,5Z) and (2E,5E) isomers. Further purification by preparative HPLC may

be required to isolate the desired (2E,5Z) stereoisomer.

Quantitative Data
The following table summarizes the expected yields and stereoselectivity for the synthesis of

Pomarose. Note that specific yields and ratios can vary based on reaction conditions and

purification efficiency.

Step Product Yield (%)
Diastereomeri
c Ratio (E/Z) of
Product

Notes

1

Ethyl 2,3,4-

trimethylpent-2-

enoate

75-85 N/A

Yield after

vacuum

distillation.

2 Pomarose 60-70
~1:1 to 1:2 (E,E :

E,Z)

The Grignard

reaction can lead

to a mixture of

stereoisomers.

The (2E,5Z)

isomer is the

target.
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The perception of odorants like Pomarose is initiated by their interaction with olfactory

receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of

olfactory sensory neurons in the nasal cavity.[2] While the specific receptor for Pomarose is

not publicly disclosed, a plausible signaling cascade for a rose-scented ketone is illustrated

below.

Diagram 2: Hypothetical Olfactory Signaling Pathway for Pomarose
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Caption: A simplified diagram of the G-protein coupled olfactory signaling cascade.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12675126?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12675126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Olfactory Perception:

Binding: Pomarose, being a volatile molecule, travels to the olfactory epithelium and binds

to a specific olfactory receptor.

G-Protein Activation: This binding event causes a conformational change in the OR, which in

turn activates an associated G-protein (specifically Gαolf).

Second Messenger Production: The activated Gαolf subunit stimulates adenylyl cyclase, an

enzyme that converts ATP into cyclic adenosine monophosphate (cAMP), a second

messenger.

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening

of cyclic nucleotide-gated ion channels.

Neuron Depolarization: The influx of cations (Na⁺ and Ca²⁺) through the opened channels

depolarizes the olfactory sensory neuron.

Signal Transduction: This depolarization generates an action potential that travels along the

neuron's axon to the olfactory bulb in the brain, where the signal is processed, leading to the

perception of the characteristic fruity-rose scent of Pomarose.

Conclusion
The stereoselective synthesis of Pomarose, while developed for the fragrance industry,

provides a valuable case study in stereocontrolled synthesis for organic chemists. The

protocols outlined here, derived from the primary literature, offer a guide for the laboratory-

scale preparation of this unique molecule. Furthermore, understanding the interaction of such

molecules with the olfactory system offers a window into the broader field of chemosensation

and GPCR-mediated signaling, which is of significant interest to researchers in both academia

and the pharmaceutical industry.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11115879/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11115879/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4455932/
https://www.benchchem.com/product/b12675126#stereoselective-synthesis-of-pomarose
https://www.benchchem.com/product/b12675126#stereoselective-synthesis-of-pomarose
https://www.benchchem.com/product/b12675126#stereoselective-synthesis-of-pomarose
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12675126?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12675126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

